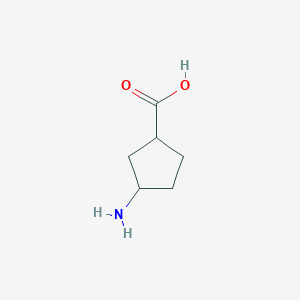

3-Aminocyclopentanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328433 | |

| Record name | 3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89614-96-0 | |

| Record name | 3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 3-Aminocyclopentanecarboxylic Acid: Properties, Stereochemistry, and Applications

This compound (ACPC) is a non-proteinogenic, cyclic β-amino acid that has garnered significant attention in the fields of medicinal chemistry, peptide science, and drug development. Its constrained cyclopentane ring structure imparts unique conformational properties, making it a valuable building block for creating molecules with well-defined three-dimensional shapes. As a structural analog of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), its stereoisomers are crucial tools for probing neurotransmitter binding and function.[1] This guide provides a comprehensive overview of the core chemical properties, stereochemical diversity, synthesis, and key applications of this compound, offering insights for researchers and drug development professionals.

Molecular Structure and Stereochemical Landscape

The fundamental structure of this compound consists of a five-membered carbocyclic ring substituted with both an amino (-NH₂) group and a carboxylic acid (-COOH) group. The positions of these functional groups on the ring (at carbons 1 and 3) give rise to stereoisomerism, a critical aspect of its chemical identity and biological activity.

With two stereocenters, four distinct stereoisomers of this compound exist. These are categorized into two pairs of diastereomers (cis and trans) and their respective enantiomers.

-

cis-Isomers: The amino and carboxylic acid groups are on the same face of the cyclopentane ring. The two enantiomers are (1S,3R) and (1R,3S).

-

trans-Isomers: The amino and carboxylic acid groups are on opposite faces of the ring. The two enantiomers are (1S,3S) and (1R,3R).

The specific stereochemistry dictates the molecule's spatial arrangement, which is paramount for its interaction with chiral biological targets such as enzymes and receptors. All four stereoisomers have been successfully synthesized and characterized, providing a complete toolkit for stereostructure-activity relationship studies.[1]

Caption: Stereoisomers of this compound.

Physicochemical Properties

The dual functionality of an amino group and a carboxylic acid group defines the physicochemical behavior of ACPC, making it a zwitterionic compound under physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 129.16 g/mol | PubChem[2][3] |

| Monoisotopic Mass | 129.078978594 Da | PubChem[2][3] |

| Appearance | Off-white to beige crystalline powder | ChemicalBook[4] |

| XLogP3-AA | -2.6 | PubChem[2][3] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Solubility | Slightly soluble in water; soluble in alcohol.[4][5][6] | ChemicalBook, ChemBK |

The negative XLogP3-AA value indicates a high degree of hydrophilicity, which is consistent with its polar, zwitterionic character and its slight solubility in aqueous media.[2][3]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and verification of this compound and its derivatives.

-

¹H NMR Spectroscopy : In the proton NMR spectrum, the carboxylic acid proton (-COOH) is highly deshielded and appears as a characteristic broad singlet in the 9-12 ppm range.[7] Protons on the carbons alpha to the carbonyl and amino groups appear further upfield, typically between 2-3 ppm, while the remaining cyclopentane ring protons produce complex multiplets.[7][8]

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in the deshielded region of 160-185 ppm.[8][9] The carbons of the cyclopentane ring resonate at higher fields.

-

Infrared (IR) Spectroscopy : IR spectroscopy clearly reveals the principal functional groups. A very broad absorption from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8] This is accompanied by a strong C=O stretching absorption around 1710 cm⁻¹.[8] The N-H stretches of the amino group typically appear in the 3300-3500 cm⁻¹ region.[9]

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the exact mass matching the calculated value of 129.078978594 Da.[2][3]

Synthesis and Chemical Reactivity

Synthesis Strategies

The synthesis of ACPC stereoisomers often requires stereoselective methods to control the relative and absolute configuration of the two chiral centers. One notable method is the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid, which yields the cis amino acid.[1] Another approach involves the aminolysis of cyclopentane formic acid.[5][6]

For applications in peptide synthesis, the amino group is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-3-aminocyclopentanecarboxylic acid is a stable, versatile intermediate that can be readily purified and used in subsequent coupling reactions.[10][11]

Caption: N-Boc protection workflow for peptide synthesis.

Core Reactivity

As a bifunctional molecule, ACPC exhibits the characteristic reactivity of both amines and carboxylic acids.[5][6]

-

Amino Group Reactions : The nucleophilic amino group can undergo acylation, alkylation, and, most importantly, form amide (peptide) bonds.

-

Carboxylic Acid Reactions : The carboxyl group can be converted into a variety of derivatives, including esters, acid chlorides, and amides, enabling its conjugation to other molecules.

Key Applications in Research and Drug Development

The unique structural features of ACPC make it a highly valuable molecule for scientists and drug developers.

-

Pharmaceutical Intermediate : ACPC is a crucial building block in the synthesis of complex pharmaceuticals. It is used to prepare potent and selective CCR1 antagonists and is a component in the synthesis of aminocyclopentanecarboxylic acid-containing cyclic RGD peptides, which have applications in oncology and other areas.[4] Its constrained structure is often exploited to improve the bioactivity and metabolic stability of drug candidates, particularly those targeting neurological disorders.[10][12]

-

Peptide and Foldamer Chemistry : In peptide science, ACPC is used as a conformationally constrained residue to induce stable secondary structures, such as helices and turns.[13] Oligomers composed of these residues, known as foldamers, can mimic the structures of natural peptides and proteins, leading to applications in enzyme inhibition and protein-protein interaction modulation.[12][13]

-

Chiral Synthesis : The enantiomerically pure forms of ACPC serve as valuable chiral building blocks in asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control.[12]

Exemplar Experimental Protocol: N-Boc Protection

The following protocol outlines a standard procedure for the protection of the amino group of this compound, a foundational step for its use in solid-phase peptide synthesis.

Objective: To synthesize N-Boc-3-aminocyclopentanecarboxylic acid.

Methodology:

-

Dissolution: this compound is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane or THF and water. The aqueous phase, often containing a base like sodium hydroxide or sodium bicarbonate, is necessary to deprotonate the amino group, enhancing its nucleophilicity.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), the source of the Boc protecting group, is added to the solution. It is typically added portion-wise or as a solution in the organic solvent to control the reaction rate and temperature.

-

Reaction: The reaction mixture is stirred vigorously at room temperature. The deprotonated amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected product and the release of tert-butanol and carbon dioxide. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Acidification: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The remaining aqueous solution is then carefully acidified with a dilute acid (e.g., 1M HCl or citric acid) to a pH of ~2-3. This step protonates the carboxylic acid, making the product less water-soluble and allowing it to be extracted.

-

Extraction: The acidified aqueous layer is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers contain the desired N-Boc protected product.

-

Purification: The organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

This self-validating protocol ensures a high yield of the protected amino acid by manipulating solubility based on pH, a common and effective strategy in amino acid chemistry.

Safety and Handling

According to safety data, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of the powder.[5][6]

Conclusion

This compound is more than a simple cyclic amino acid; it is a stereochemically rich and conformationally constrained building block that provides chemists with a powerful tool for molecular design. Its well-defined properties, coupled with its relevance as a GABA analogue and its utility in creating structurally ordered peptides, solidify its importance in modern drug discovery and chemical biology. A thorough understanding of its chemical properties, stereoisomers, and reactivity is essential for any researcher aiming to leverage its unique structural advantages.

References

-

PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. [Link]

-

PubChem. This compound | C6H11NO2 | CID 410240. [Link]

-

Johnston, G. A. R., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517–2521. [Link]

-

ChemBK. Cyclopentanecarboxylic acid, 3-amino-. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. trans-3-(Boc-amino)cyclopentanecarboxylic Acid | C22H38N2O8 | CID 171920824. [Link]

-

Le, T. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]

-

JoVE. (2023). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. This compound | C6H11NO2 | CID 410240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. chemimpex.com [chemimpex.com]

- 11. trans-3-(Boc-amino)cyclopentanecarboxylic Acid | C22H38N2O8 | CID 171920824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S,3R)-3-Aminocyclopentanecarboxylic acid synthesis

An In-Depth Technical Guide to the Synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of (1S,3R)-3-Aminocyclopentanecarboxylic Acid

(1S,3R)-3-aminocyclopentanecarboxylic acid is a conformationally constrained chiral γ-amino acid that has emerged as a critical building block in modern medicinal chemistry. Its rigid cyclopentyl scaffold allows for the precise spatial orientation of the amino and carboxylic acid functional groups, making it an invaluable component in the design of potent and selective therapeutic agents. This molecule serves as a synthetic intermediate and a key pharmacophore in drugs targeting a range of conditions, particularly neurological disorders.[1][2] The primary challenge in its synthesis lies in the stereocontrolled installation of two stereocenters at the C1 and C3 positions to achieve the desired cis relationship. This guide provides a detailed exploration of robust synthetic strategies, focusing on the underlying principles and practical execution required to produce this high-value compound with exceptional stereochemical purity.

Part 1: Asymmetric Chemical Synthesis Strategies

The direct and stereocontrolled synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid necessitates a sophisticated approach to asymmetric synthesis. The most successful strategies leverage chiral pool starting materials or employ powerful catalytic asymmetric reactions to construct the cyclopentane core with the correct absolute and relative stereochemistry.

Chiral Pool Synthesis via Intramolecular C-H Insertion

One of the most elegant and well-documented approaches relies on an alkylidene carbene 1,5-C-H insertion reaction. This strategy begins with a readily available chiral starting material, typically derived from an amino acid like L-serine, to establish the initial stereocenter, which then directs the formation of the second.

Mechanistic Rationale

The key to this pathway is the generation of a chiral alkylidene carbene from a ketone precursor.[3] This highly reactive intermediate undergoes a rapid intramolecular C-H insertion to form the five-membered ring. The reaction proceeds with complete retention of stereochemistry at the carbon bearing the nitrogen substituent, ensuring a highly enantioselective transformation. The choice of lithio(trimethylsilyl)diazomethane as the carbene precursor is critical for achieving high yields.[4][5]

Synthetic Workflow Overview

The synthesis begins with Garner's aldehyde, a versatile chiral building block derived from L-serine. A Wittig homologation followed by catalytic hydrogenation extends the carbon chain and sets the stage for the key cyclization step.[4][5] The resulting ketone is then treated with lithio(trimethylsilyl)diazomethane, which triggers the C-H insertion and forges the cyclopentane ring. Subsequent functional group manipulation, typically involving oxidation of the newly formed C-Si bond and deprotection, delivers the target amino acid.[5]

Detailed Experimental Protocol: C-H Insertion Pathway

Step 1: Synthesis of the Ketone Precursor

-

Wittig Reaction: To a solution of the appropriate phosphonium ylide in THF at -78 °C, add Garner's aldehyde dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Hydrogenation: Dissolve the crude product in ethanol and add 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until TLC analysis indicates complete consumption of the starting material.

-

Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the resulting residue via column chromatography to yield the saturated ketone precursor.

Step 2: Key 1,5-C-H Insertion Reaction

-

Reagent Preparation: In a flame-dried flask under an argon atmosphere, dissolve (trimethylsilyl)diazomethane in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes to generate lithio(trimethylsilyl)diazomethane.

-

Cyclization: Add a solution of the ketone precursor in THF to the reaction mixture dropwise. Maintain the temperature at -78 °C and stir for 3-4 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude cyclopentene-containing product is purified by flash chromatography.[4][5]

Step 3: Final Functional Group Manipulation

-

Oxidative Cleavage: The cyclopentene intermediate is subjected to ozonolysis or dihydroxylation followed by oxidative cleavage (e.g., with NaIO₄) to form the carboxylic acid.

-

Deprotection: The nitrogen protecting group (e.g., Boc or Cbz) is removed under standard acidic (for Boc) or hydrogenolysis (for Cbz) conditions to yield the final (1S,3R)-3-aminocyclopentanecarboxylic acid.

Part 2: Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods offer a powerful alternative, leveraging the exquisite stereoselectivity of enzymes to resolve racemic intermediates or create chiral centers with high fidelity.[6] While a single-pot chemoenzymatic route to the target is not extensively documented, a strategy based on enzymatic kinetic resolution is highly viable and aligns with green chemistry principles.

Enzymatic Kinetic Resolution (EKR)

Mechanistic Rationale

Kinetic resolution exploits the ability of a chiral catalyst, in this case an enzyme, to react at different rates with the two enantiomers of a racemic substrate. A lipase, for example, can selectively acylate or deacylate one enantiomer of a racemic alcohol or amine intermediate, allowing for the separation of the fast-reacting enantiomer from the unreacted one. This is particularly effective for preparing intermediates that can be carried forward to the final product.

Hypothetical Synthetic Workflow

A plausible chemoenzymatic route would involve the chemical synthesis of a racemic intermediate, such as cis-3-aminocyclopentanecarboxylic acid ethyl ester. This racemic mixture could then be subjected to kinetic resolution using an immobilized lipase.

Conceptual Experimental Protocol: Lipase-Mediated Resolution

-

Substrate Preparation: Synthesize racemic cis-3-aminocyclopentanecarboxylic acid via non-asymmetric methods (e.g., reduction of an appropriate enamine or oxime).

-

Enzymatic Reaction: Suspend the racemic amino ester and an acyl donor (e.g., ethyl acetate) in a suitable organic solvent like MTBE. Add an immobilized lipase (e.g., Novozym 435).

-

Monitoring: Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

-

Separation & Hydrolysis: Filter off the enzyme. The N-acylated product can be separated from the unreacted amino ester by column chromatography or acid-base extraction. The desired enantiomer is then subjected to hydrolysis under acidic or basic conditions to yield the final amino acid.

Part 3: Data Summary and Strategy Comparison

Choosing a synthetic route depends on factors such as scale, required purity, and available resources. The following table summarizes the key aspects of the discussed strategies.

| Parameter | Asymmetric C-H Insertion | Chemoenzymatic Kinetic Resolution |

| Stereocontrol | Excellent (often >95% ee) | Excellent (can exceed 99% ee) |

| Key Reaction | Intramolecular alkylidene carbene C-H insertion[3] | Lipase-catalyzed acylation/deacylation |

| Starting Material | Chiral pool (e.g., L-serine derivative)[3] | Racemic cyclopentane derivative |

| Theoretical Max. Yield | 100% | 50% (for the desired enantiomer) |

| Key Advantage | Direct, atom-economical cyclization | High selectivity, mild conditions |

| Key Disadvantage | Requires stoichiometric chiral starting material; sensitive reagents | Theoretical yield limit of 50%; requires separation |

Conclusion

The synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid is a solved but challenging problem in organic chemistry. The asymmetric C-H insertion method stands out as a highly effective and elegant solution for producing the target with excellent enantiomeric purity directly from a chiral pool starting material.[3][4] For processes where green chemistry and operational simplicity are paramount, chemoenzymatic resolution provides a powerful, albeit lower-yielding, alternative. The choice of methodology will ultimately be guided by the specific requirements of the research or drug development program, with both pathways offering reliable access to this crucial pharmaceutical building block.

References

-

Chem-Impex International. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid.

-

Cayman Chemical. (1S,3R)-3-Aminocyclopentane carboxylic acid.

-

ChemicalBook. (1S,3R)-3-Aminocyclopentanecarboxylic acid.

- Bradley, D. M., et al. (2004). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry.

-

Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2004). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.

-

Bradley, D. M., et al. (2004). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. ACS Figshare.

- Suga, H., Kakehi, A., & Baba, M. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry.

-

Suga, H., Kakehi, A., & Baba, M. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed.

-

Zaed, A. M., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry.

-

Communications Chemistry. (2024). Chemoenzymatic synthesis. PubMed Central.

-

ResearchGate. (2004). Enantioselective Synthesis of the Excitatory Amino Acid (1 S, 3 R )-1-Aminocyclopentane-1,3-dicarboxylic Acid.

-

Institut Ruđer Bošković. Asymmetric synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 6. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Synthesis of 3-Aminocyclopentanecarboxylic Acid Enantiomers: An In-Depth Technical Guide

Introduction: The Significance of Chiral 3-Aminocyclopentanecarboxylic Acids in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. In the realm of medicinal chemistry, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2] 3-Aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid, represents a valuable scaffold in the design of novel therapeutics. Its rigid cyclopentane core allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The individual enantiomers of this compound are key building blocks in the synthesis of a range of bioactive molecules, including potent and selective CCR1 antagonists and cyclic RGD peptides for targeted drug delivery.[3] This guide provides a comprehensive overview of the core strategies for the chiral synthesis of the four stereoisomers of this compound, offering insights into the mechanistic underpinnings and practical execution of these synthetic routes.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure 3-aminocyclopentanecarboxylic acids can be broadly categorized into three main approaches: enzymatic resolution, chiral auxiliary-mediated synthesis, and asymmetric cycloaddition reactions. The choice of strategy is often dictated by factors such as the desired stereoisomer, scalability, and the availability of starting materials.

| Strategy | Key Principle | Advantages | Disadvantages |

| Enzymatic Resolution | Enantioselective enzymatic transformation of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer. |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to a prochiral substrate to direct stereoselective transformations. | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Cycloaddition | Use of a chiral catalyst or chiral dienophile to control the stereochemistry of a cycloaddition reaction. | Atom-economical, can establish multiple stereocenters in a single step. | Catalyst development can be challenging and expensive. |

I. Enzymatic Resolution: Harnessing Nature's Catalysts

Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes, typically lipases, to resolve racemic mixtures.[4][5] In the context of this compound synthesis, this strategy is often applied to a precursor, such as a racemic ester of the target molecule or a related aminocyclopentanol derivative.

Mechanism of Lipase-Catalyzed Kinetic Resolution

Lipases are hydrolases that, in an aqueous environment, catalyze the hydrolysis of esters. In organic solvents, the reverse reaction, esterification or transesterification, is favored. The enzyme's chiral active site preferentially binds one enantiomer of the racemic substrate, leading to its selective transformation while the other enantiomer remains largely unreacted. This results in the separation of the two enantiomers.

Caption: Lipase-catalyzed kinetic resolution of a racemic ester.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-cis-3-(tert-Butoxycarbonylamino)cyclopentanol

This protocol describes the resolution of a key precursor to cis-3-aminocyclopentanecarboxylic acid enantiomers.

Materials:

-

(±)-cis-3-(tert-Butoxycarbonylamino)cyclopentanol

-

Vinyl acetate

-

Immobilized Candida antarctica lipase B (CALB)

-

Anhydrous solvent (e.g., tert-butyl methyl ether)

Procedure:

-

To a solution of (±)-cis-3-(tert-Butoxycarbonylamino)cyclopentanol (1.0 eq.) in anhydrous tert-butyl methyl ether, add vinyl acetate (2.0 eq.).

-

Add immobilized CALB (e.g., Novozym 435) to the mixture.

-

Shake the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.

-

When approximately 50% conversion is reached, filter off the enzyme and wash it with the solvent.

-

Concentrate the filtrate under reduced pressure. The resulting mixture contains the acetylated (R)-enantiomer and the unreacted (S)-enantiomer.

-

Separate the two enantiomers by column chromatography.

-

The separated enantiomers can then be converted to the corresponding this compound enantiomers through oxidation of the alcohol to the carboxylic acid and deprotection of the amino group.

II. Chiral Auxiliary-Mediated Synthesis: A Strategy of Covalent Control

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis.[6][7] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

Mechanism of Stereocontrol with Oxazolidinone Auxiliaries

Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol reactions.[8] The chiral auxiliary is first acylated, and then the corresponding enolate is formed. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in a highly diastereoselective bond formation. The stereochemical outcome is dictated by the formation of a rigid chelated transition state involving the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary.

Caption: Stereocontrol in an alkylation reaction using a chiral oxazolidinone auxiliary.

Experimental Protocol: Synthesis of a Precursor to (1R,3S)-3-Aminocyclopentanecarboxylic Acid

This protocol outlines a key step in a chiral auxiliary-based synthesis.

Materials:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or a similar chiral auxiliary)

-

Cyclopentenecarboxylic acid

-

Acyl chloride formation reagents (e.g., oxalyl chloride)

-

Lithium diisopropylamide (LDA)

-

An electrophile for the 3-position (e.g., a protected aminomethyl source)

-

Anhydrous THF

Procedure:

-

Acylation of the Chiral Auxiliary: Convert cyclopentenecarboxylic acid to its acyl chloride and react it with the deprotonated chiral oxazolidinone to form the N-acyl oxazolidinone.

-

Diastereoselective Conjugate Addition: Cool a solution of the N-acyl oxazolidinone in anhydrous THF to -78°C. Add a solution of a protected amine nucleophile (e.g., lithium (R)-N-benzyl-N-(α-methylbenzyl)amide) dropwise.

-

Quenching: After the reaction is complete, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

-

Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

-

Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroperoxide) to yield the chiral this compound precursor. The chiral auxiliary can be recovered and recycled.

III. Asymmetric Cycloaddition: Building the Ring with Stereocontrol

Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, are highly efficient methods for constructing cyclic systems with excellent stereocontrol. In the synthesis of this compound precursors, a hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitrosyl compound can be employed to set the stereochemistry of the amino and hydroxyl groups in a single step.

Mechanism of Asymmetric Hetero-Diels-Alder Reaction

In this reaction, a chiral N-acyl hydroxylamine is oxidized in situ to a chiral nitrosyl compound, which then acts as the dienophile. The chiral acyl group directs the facial selectivity of the cycloaddition with cyclopentadiene, leading to the formation of a bicyclic adduct with high diastereoselectivity. Subsequent reduction of the N-O bond and the double bond, followed by functional group manipulations, yields the desired aminocyclopentanol precursor.

Caption: Asymmetric hetero-Diels-Alder reaction for the synthesis of a key intermediate.

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride Precursor

This protocol is based on a patented method for preparing a precursor to (1R,3S)-3-aminocyclopentanecarboxylic acid.[7]

Materials:

-

tert-Butyl hydroxylamine carbonate

-

Copper (I) chloride

-

2-Ethyl-2-oxazoline

-

Cyclopentadiene

-

Zinc powder

-

Acetic acid

-

Lipase for kinetic resolution (optional, for further enantiomeric enrichment)

-

Vinyl acetate

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Lithium hydroxide

-

Acetyl chloride

-

Isopropanol

Procedure:

-

Hetero-Diels-Alder Reaction: In the presence of a copper catalyst and 2-ethyl-2-oxazoline, tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate. This reacts in situ with cyclopentadiene to form the bicyclic adduct.

-

N-O Bond Reduction: The nitrogen-oxygen bond of the adduct is selectively reduced using zinc powder in acetic acid to yield the corresponding aminocyclopentene derivative.

-

Enzymatic Kinetic Resolution (Optional): The racemic aminocyclopentene can be resolved using a lipase and vinyl acetate to separate the enantiomers.

-

Double Bond Reduction: The double bond of the desired enantiomer is hydrogenated using Pd/C as a catalyst.

-

Deprotection and Salt Formation: The protecting groups are removed, and the hydrochloride salt of (1R,3S)-3-aminocyclopentanol is formed. This intermediate can then be oxidized to the target carboxylic acid.

Conclusion

The chiral synthesis of this compound enantiomers is a challenging yet crucial endeavor for the advancement of medicinal chemistry. The strategies outlined in this guide—enzymatic resolution, chiral auxiliary-mediated synthesis, and asymmetric cycloaddition—each offer distinct advantages and are chosen based on the specific requirements of the synthetic campaign. A thorough understanding of the underlying mechanisms of stereocontrol is paramount for the successful implementation of these methods. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic routes to valuable building blocks like this compound will remain a key focus of research in the field.

References

-

Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]

-

Roy, S., & Spino, C. (2006). Stereocontrolled formation of amino acids and N-heterocycles bearing a quaternary chiral carbon. Organic letters, 8(5), 939–942. [Link]

-

Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]

-

Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(42), 8073-8077. [Link]

-

Doyle, M. P., Hu, W., & Valenzuela, M. V. (2001). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of organic chemistry, 66(25), 8575–8577. [Link]

-

Friestad, G. K. (2005). Control of asymmetry in the radical addition approach to chiral amine synthesis. Tetrahedron, 61(42), 9962-9990. [Link]

-

Hughes, A. D., & Noyori, R. (2005). Stereocontrol in the synthesis of cyclic amino acids: a new ligand for directed hydrogenation through hydrogen bonding. Organic & Biomolecular Chemistry, 3(19), 3477-3479. [Link]

-

(-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA. Worldofchemicals.com. (n.d.). [Link]

- Wang, Y., & Zhang, Y. (2021). Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride.

- Evans, D. A. (1982). Enzymatic resolution process.

- Li, J., & Wang, Z. (2020). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

Davies, S. G., & Roberts, P. M. (2005). Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. Tetrahedron: Asymmetry, 16(15), 2539-2542. [Link]

-

Hoben, M., & Thum, O. (2010). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 12(9), 1582-1586. [Link]

-

Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. (n.d.). [Link]

-

de Souza, R. O., & Jones, R. V. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(12), 978-984. [Link]

-

An Efficient Route to Either Enantiomer of trans -2-Aminocyclopentanecarboxylic Acid. ResearchGate. (n.d.). [Link]

-

This compound. PubChem. (n.d.). [Link]

-

Deasy, R. E., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(1), 47-61. [Link]

-

Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 25(21), 5035. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 4. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]

Stereoisomers of 3-Aminocyclopentanecarboxylic acid

An In-Depth Technical Guide to the Stereoisomers of 3-Aminocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-ACPC) represents a pivotal molecular scaffold in medicinal chemistry and materials science. As a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA), its stereoisomers exhibit distinct pharmacological profiles. Furthermore, their incorporation into peptides induces stable, predictable secondary structures, making them valuable building blocks for foldamer chemistry. The stereochemical arrangement of the amino and carboxylic acid functional groups on the cyclopentane ring dictates the molecule's three-dimensional shape, conformational flexibility, and ultimately, its biological activity. This guide provides a comprehensive technical overview of the four stereoisomers of 3-ACPC, covering their stereochemical relationships, conformational analysis, stereoselective synthesis and resolution, analytical characterization, and pharmacological significance.

The Stereochemical Landscape of this compound

The structure of this compound contains two stereogenic centers at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the amino (-NH₂) and carboxylic acid (-COOH) groups defines them as either cis or trans diastereomers.

-

cis-isomers: The amino and carboxyl groups are on the same face of the cyclopentane ring. The two cis enantiomers are (1R,3S) and (1S,3R).

-

trans-isomers: The amino and carboxyl groups are on opposite faces of the ring. The two trans enantiomers are (1R,3R) and (1S,3S).

The relationship between these isomers is critical; enantiomers share identical physical properties except for their interaction with polarized light and other chiral molecules, while diastereomers have distinct physical and chemical properties. This distinction is fundamental to their separation and their differential biological activities.

Conformational Analysis: The Puckered Ring

Unlike the planar cyclohexane chair, the cyclopentane ring is not flat. It adopts puckered conformations to relieve torsional strain, primarily the envelope and twist (or half-chair) forms.[1] These conformers rapidly interconvert through a low-energy process called pseudorotation.[1]

The substituents' positions are described as pseudo-equatorial (pointing away from the ring's average plane) or pseudo-axial (pointing more perpendicular to the plane). For 1,3-disubstituted cyclopentanes like 3-ACPC, the relative stability of conformers is determined by minimizing steric hindrance.[1]

-

For trans-isomers: A conformation that places both bulky substituents in pseudo-equatorial positions is strongly favored to minimize steric clashes.

-

For cis-isomers: The molecule must adopt a conformation where one substituent is pseudo-axial and the other is pseudo-equatorial. This results in greater steric strain compared to the di-pseudo-equatorial trans conformer.

This inherent conformational preference is a key determinant of how each isomer fits into a receptor binding pocket or directs the folding of a peptide chain.

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure 3-ACPC isomers is a significant challenge due to the two stereocenters. Strategies typically involve either asymmetric synthesis to create the desired isomer directly or the synthesis of a racemic or diastereomeric mixture followed by resolution.

A common synthetic approach involves the stereoselective reduction of a 3-hydroxyiminocyclopentanecarboxylic acid precursor, which can lead preferentially to the cis amino acid.[2] Another established route starts from 2-azabicyclo[2.2.1]heptan-3-one.[3]

General Workflow: Racemic Synthesis and Chiral Resolution

A robust and scalable method involves synthesizing a racemic mixture of either the cis or trans diastereomer, followed by classical resolution using a chiral resolving agent. This process relies on the principle that reacting a pair of enantiomers with a single enantiomer of a chiral resolving agent produces a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Protocol: Resolution of (±)-trans-3-ACPC via Diastereomeric Salt Formation

This protocol is a representative example of separating a racemic mixture. The choice of resolving agent and solvent is critical and often requires empirical optimization.

-

Salt Formation: Dissolve one equivalent of racemic (±)-trans-3-aminocyclopentanecarboxylic acid in a minimal amount of a hot protic solvent (e.g., ethanol or methanol).

-

Addition of Resolving Agent: To the hot solution, add 0.5 equivalents of a single enantiomer of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine). The use of a substoichiometric amount of the resolving agent is a common strategy to ensure the precipitation of the less soluble diastereomeric salt in high purity.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched, less soluble diastereomeric salt (e.g., ((1R,3R)-3-ACPC)•((R)-amine)).

-

Liberation of Amino Acid: Dissolve the isolated salt in water and acidify with a strong acid (e.g., HCl) to protonate the amino acid and liberate the resolving agent. The free amino acid can then be isolated, often by ion-exchange chromatography or crystallization.

-

Recovery of Second Enantiomer: The enantiomer remaining in the mother liquor from step 4 can be recovered by evaporating the solvent, liberating the amino acid with acid, and then using the opposite enantiomer of the resolving agent (e.g., (S)-(-)-α-phenylethylamine) to crystallize it.

Analytical Characterization of Stereoisomers

Distinguishing and quantifying the stereoisomers of 3-ACPC requires specialized analytical techniques. The choice of method depends on whether the goal is to determine relative stereochemistry (cis vs. trans), absolute stereochemistry (R/S designation), or enantiomeric purity (%ee).

| Technique | Principle | Application for 3-ACPC Stereoisomers |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive, leading to different retention times.[4][5] | Primary method for determining enantiomeric excess (%ee). Can resolve all four isomers with the appropriate column and method.[4] |

| NMR Spectroscopy | Analysis of chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effects (NOEs). | Determination of relative stereochemistry (cis vs. trans). Trans isomers typically show different proton coupling constants compared to cis isomers. NOE data can confirm through-space proximity of protons on the same face of the ring. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Distinguishes between enantiomers. Enantiomers produce mirror-image CD spectra, which is useful for assigning absolute configuration by comparison to standards. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | Unambiguous determination of both relative and absolute stereochemistry. Provides definitive proof of structure and solid-state conformation. |

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

This protocol outlines the steps for determining the enantiomeric excess (ee) of a 3-ACPC sample.

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® series) are highly effective for separating amino acid enantiomers.[4]

-

Sample Preparation: Accurately weigh and dissolve the 3-ACPC sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). The amino and/or carboxylic acid groups may need to be derivatized (e.g., Fmoc-protection or esterification) to improve chromatographic behavior and interaction with the CSP.

-

Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane), a polar modifier (e.g., ethanol or isopropanol), and sometimes an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.[6] A typical mobile phase could be Hexane:Ethanol:TFA (90:10:0.1).

-

Chromatographic Conditions:

-

Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.

-

Temperature: Maintain a constant column temperature (e.g., 25 °C) as temperature can affect chiral recognition.

-

Detection: Use UV detection at an appropriate wavelength (e.g., 210 nm).

-

-

Analysis: Inject a standard solution of the racemate to determine the retention times of both enantiomers. Subsequently, inject the sample to be analyzed.

-

Quantification: Calculate the enantiomeric excess (%ee) from the peak areas (A) of the two enantiomers using the formula: %ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

Biological and Pharmacological Significance

The stereochemistry of 3-ACPC is paramount to its biological function. As constrained analogs of GABA, the specific spatial orientation of the amino and carboxyl groups determines the molecule's ability to bind to and activate GABA receptors or related targets like metabotropic glutamate receptors.[2][7]

-

GABA Analogs: All four stereoisomers of 3-ACPC have been synthesized and investigated as GABA analogues.[2] The constrained cyclopentane backbone restricts the molecule's conformation, providing valuable insight into the bioactive shape required for receptor interaction.

-

Metabotropic Glutamate Receptor (mGluR) Ligands: Related aminocyclopentane dicarboxylic acid structures show high stereoselectivity. For instance, (1S,3R)-ACPD is a potent agonist at mGluRs, while its (1R,3S)-enantiomer is significantly less active.[7][8] This highlights the precise stereochemical requirements of receptor binding sites.

-

Peptide Foldamers: When incorporated into peptide chains, the rigid cyclopentane scaffold of 3-ACPC isomers directs the peptide backbone into well-defined secondary structures. For example, oligomers of trans-2-aminocyclopentanecarboxylic acid (a constitutional isomer) are known to form stable 12-helices.[9] This property is exploited in the design of peptidomimetics with enhanced stability and specific biological functions.

Conclusion

The four stereoisomers of this compound are not interchangeable chemical entities but rather four distinct molecules with unique three-dimensional structures and biological profiles. A thorough understanding of their stereochemistry, conformational preferences, and methods for stereoselective synthesis and analysis is essential for their application in drug development and materials science. The ability to isolate and characterize each stereoisomer allows researchers to probe the stereo-specific requirements of biological receptors and to design novel peptide foldamers with precisely controlled architectures. As the demand for sophisticated, structurally defined molecules continues to grow, the importance of these chiral building blocks will undoubtedly increase.

References

-

Johnston, G. A. R., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517–2521. [Link]

-

LePlae, P. R., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-52. [Link]

-

Goodman, L. A., et al. (2022). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. [Link]

- Alker, A., et al. (2008). Synthesis of aminocyclopentane carboxylic acids.

-

Szwaczko, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

-

PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Schoepp, D., et al. (1991). (1S,3R)-ACPD- and (1R,3S)-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed. [Link]

-

Szwaczko, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]

-

Pilc, A., et al. (1995). The effect of interaction between (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures. PubMed. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin–Madison Chemistry Publication. [Link]

-

University of Bristol. (n.d.). Conformational Analysis. CHEM60001 Lecture Notes. [Link]

- CN111099989A. (2020). S-3-cyclohexenecarboxylic acid and its purification method.

-

Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

-

Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

-

Ala-Iduñate, M. J., et al. (2020). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC - NIH. [Link]

-

Patel, K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

Al-Majed, A. R. A., et al. (2019). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed. [Link]

-

Ballatore, C., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. PubMed. [Link]

-

Nitek, M., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. connectsci.au [connectsci.au]

- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 7. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of interaction between (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bif.wisc.edu [bif.wisc.edu]

An In-Depth Technical Guide to cis-3-Aminocyclopentanecarboxylic Acid: Properties, Synthesis, and Applications in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. However, the therapeutic application of GABA itself is limited by its inability to effectively cross the blood-brain barrier. This has spurred the development of GABA analogues with improved pharmacokinetic properties.

Among these, conformationally restricted analogues have garnered significant interest. By constraining the flexible GABA backbone into a cyclic structure, specific conformations that are optimal for receptor binding can be "locked in," potentially leading to enhanced potency and selectivity for different GABA receptor subtypes (GABAA, GABAB, and GABAC). cis-3-Aminocyclopentanecarboxylic acid is one such analogue, a conformationally restricted GABA mimetic that holds promise for the development of novel CNS therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, stereoselective synthesis, and its activity at GABA receptors.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following section details the known and predicted properties of cis-3-Aminocyclopentanecarboxylic acid.

General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| CAS Number | 49805-32-5 | |

| Appearance | White crystalline powder (predicted) | General knowledge |

| Melting Point | Not available (for derivatives, e.g., Fmoc-protected cyclohexyl analogue: 195-205 °C) | |

| Boiling Point | Not available (Hydrochloride salt: 264.7 °C) | |

| Solubility | Soluble in water, alcohols, and some organic solvents. | |

| pKa₁ (Carboxylic Acid) | ~4-5 (Predicted) | General knowledge of carboxylic acids |

| pKa₂ (Ammonium) | ~9-10 (Predicted) | General knowledge of primary amines |

| LogP (Octanol/Water Partition Coefficient) | -1.853 (Crippen Calculated Property) |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and quality control of chemical compounds.

Infrared (IR) Spectroscopy

The infrared spectrum of cis-3-Aminocyclopentanecarboxylic acid exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is available from the NIST Chemistry WebBook and shows the following key features[1]:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

N-H Stretch (Amine): A moderate absorption is anticipated around 3300-3500 cm⁻¹, which may be obscured by the broad O-H stretch.

-

C-H Stretch (Aliphatic): Sharp peaks are expected just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear in the range of 1700-1725 cm⁻¹.

-

N-H Bend (Amine): A band is expected around 1500-1650 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): An absorption is anticipated in the 1210-1320 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

H1 & H3 (CH-COOH & CH-NH₂): The protons on the carbons bearing the carboxylic acid and amino groups are expected to be the most downfield of the ring protons, likely appearing as multiplets.

-

Cyclopentane Ring Protons: The remaining methylene protons on the cyclopentane ring will likely appear as complex multiplets further upfield.

-

NH₂ and OH Protons: The chemical shifts of the amine and carboxylic acid protons are concentration-dependent and these protons may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR (Carbon NMR):

-

C=O (Carboxyl Carbon): The carbonyl carbon is expected to be the most downfield signal, typically in the range of 170-185 ppm.

-

C1 & C3 (Carbons attached to COOH and NH₂): These carbons will be deshielded and are expected to appear in the range of 40-60 ppm.

-

Other Ring Carbons: The remaining methylene carbons of the cyclopentane ring will appear further upfield.

Mass Spectrometry (MS)

The mass spectrum of cis-3-Aminocyclopentanecarboxylic acid is expected to show a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern will likely involve the loss of small neutral molecules and characteristic fragments for amino acids and carboxylic acids.

Predicted Fragmentation Pathway:

Caption: General synthetic workflow for cis-3-Aminocyclopentanecarboxylic acid.

Detailed Experimental Protocol (Adapted from literature concepts)

Step 1: Synthesis of 3-Oxocyclopentanecarboxylic Acid

This intermediate can be prepared through various established methods, often starting from commercially available cyclopentanone derivatives.

Step 2: Synthesis of 3-Hydroxyiminocyclopentanecarboxylic Acid

-

Dissolve 3-oxocyclopentanecarboxylic acid in a suitable solvent (e.g., aqueous ethanol).

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to buffer the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the resulting oxime by recrystallization.

Step 3: Stereoselective Reduction to cis-3-Aminocyclopentanecarboxylic Acid

The stereoselectivity of this reduction is crucial for obtaining the desired cis-isomer. Catalytic hydrogenation is a common method.

-

Dissolve 3-hydroxyiminocyclopentanecarboxylic acid in a suitable solvent (e.g., acetic acid or an alcohol).

-

Add a hydrogenation catalyst (e.g., platinum oxide or palladium on carbon).

-

Place the reaction mixture in a hydrogenation apparatus and pressurize with hydrogen gas.

-

Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude cis-3-aminocyclopentanecarboxylic acid.

-

Purify the final product by recrystallization or ion-exchange chromatography.

Applications in Neuroscience and Drug Development

The primary interest in cis-3-Aminocyclopentanecarboxylic acid lies in its potential to modulate the GABAergic system. As a conformationally restricted analogue of GABA, it serves as a valuable tool for probing the structure-activity relationships of GABA receptor ligands.

Activity at GABAC Receptors

Studies on recombinant human GABAC receptors expressed in Xenopus oocytes have demonstrated that the enantiomers of cis-3-aminocyclopentanecarboxylic acid ((+)-CACP and (-)-CACP) are moderately potent partial agonists at both ρ1 and ρ2 GABAC receptors. [2]

| Compound | Receptor | EC₅₀ (µM) |

|---|---|---|

| (+)-CACP | ρ1 | 26.1 ± 1.1 |

| ρ2 | 20.1 ± 2.1 | |

| (-)-CACP | ρ1 | 78.5 ± 3.5 |

| | ρ2 | 63.8 ± 23.3 |

These findings indicate a degree of stereoselectivity in the binding to GABAC receptors and highlight the potential for developing subtype-selective ligands based on the cyclopentane scaffold. The partial agonist activity suggests that these compounds may have a modulatory role rather than being simple GABA mimetics, which could be advantageous in therapeutic applications, potentially offering a finer-tuned control of neuronal inhibition with a reduced side-effect profile compared to full agonists.

Conclusion

cis-3-Aminocyclopentanecarboxylic acid is a valuable molecule in the field of neuroscience and drug discovery. Its conformationally restricted structure provides a rigid scaffold for the design of selective GABA receptor modulators. This guide has provided a detailed overview of its physical and chemical properties, a plausible stereoselective synthetic route, and its known pharmacological activity. Further research into the activity of its enantiomers at other GABA receptor subtypes and in vivo models is warranted to fully elucidate its therapeutic potential for the treatment of CNS disorders.

References

-

Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1511–1519. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). cis-3-Aminocyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Aminocyclopentanecarboxylic Acid: From Discovery to Modern Drug Development

Introduction: The Significance of a Conformationally Constrained Amino Acid

3-Aminocyclopentanecarboxylic acid (3-ACPC) is a non-proteinogenic cyclic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and pharmacology. Its cyclopentane framework imposes conformational constraints, making it a valuable tool for probing receptor-ligand interactions and a foundational scaffold for the design of novel therapeutics. Unlike its linear counterparts, the rigid structure of 3-ACPC allows for the precise orientation of its amino and carboxylic acid functional groups, leading to stereoisomers with distinct biological activities. This guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Part 1: The Historical Discovery - A Link to a Natural Antibiotic

The story of this compound is intrinsically linked to the antibiotic, amidinomycin. Initially isolated from a species of Streptomyces in the 1960s, the complete stereochemical structure of this natural product remained a puzzle for some time.[1]

A pivotal 1979 paper by Robin D. Allan, Graham A. R. Johnston, and Bruce Twitchin marked a significant breakthrough. In their work to synthesize analogues of the neurotransmitter γ-aminobutyric acid (GABA), they successfully prepared all four stereoisomers of this compound. Their research revealed that the amino acid degradation product of amidinomycin corresponded to the cis-(1R,3S)-3-aminocyclopentanecarboxylic acid stereoisomer.[2][3] This discovery not only elucidated the absolute stereochemistry of amidinomycin but also highlighted this compound as a molecule of biological relevance.

The timeline of this discovery can be summarized as follows:

Caption: Historical timeline of the discovery of this compound.

Part 2: The Evolution of Synthesis - From Racemic Mixtures to Stereoselective Precision

The synthesis of this compound has evolved significantly from early methods that produced racemic mixtures to modern, highly stereoselective routes that provide access to specific enantiomers.

The Landmark 1979 Synthesis: A Classical Approach

The seminal work by Allan, Johnston, and Twitchin not only identified the stereochemistry of the amidinomycin constituent but also provided a robust method for the synthesis of all four stereoisomers. A key step in their approach was the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid, which preferentially yielded the cis amino acid.[2][3] The trans isomer was prepared through a separate route. The individual enantiomers were then obtained by resolution of the racemic mixtures.

Experimental Protocol: Synthesis of (±)-cis-3-Aminocyclopentanecarboxylic Acid (A Representative Classical Method)

This protocol is a summarized representation based on the principles described in the 1979 publication.

-

Preparation of Ethyl 3-Oxocyclopentanecarboxylate: Commercially available starting materials are used to synthesize the ketoester.

-

Oximation: The ketoester is reacted with hydroxylamine hydrochloride in the presence of a base to form ethyl 3-(hydroxyimino)cyclopentanecarboxylate.

-

Hydrolysis: The oxime ester is hydrolyzed under acidic conditions to yield 3-hydroxyiminocyclopentanecarboxylic acid.

-

Stereoselective Reduction: The oxime is reduced using a method such as catalytic hydrogenation (e.g., with palladium on carbon) or a dissolving metal reduction (e.g., sodium in ethanol). This step favors the formation of the cis amino acid.

-

Isolation and Purification: The resulting racemic cis-3-aminocyclopentanecarboxylic acid is isolated and purified by crystallization.

Caption: Simplified workflow for the classical synthesis of (±)-cis-3-Aminocyclopentanecarboxylic acid.

Modern Synthetic Strategies: The Pursuit of Enantiopurity

Modern synthetic chemistry has ushered in more efficient and elegant methods for obtaining enantiomerically pure this compound stereoisomers. These approaches are critical for the development of chiral drugs, where a single enantiomer is often responsible for the desired therapeutic effect.

2.2.1 Enzymatic Resolution

Enzymatic resolution has emerged as a powerful tool for the separation of racemic mixtures.[4][5] This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic amino alcohol or amino ester intermediate, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution

-

Enzyme Preparation: A selected lipase (e.g., Novozym 435) is added to a reaction vessel.[6]

-

Reaction Setup: A racemic intermediate of this compound (e.g., an amino alcohol or ester derivative) is dissolved in an appropriate organic solvent (e.g., diethyl ether).[6] An acylating agent (e.g., an activated ester) is added.

-

Enzymatic Reaction: The mixture is agitated at a controlled temperature. The enzyme catalyzes the acylation of one enantiomer, leaving the other largely unreacted.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC or GC. Once sufficient conversion is achieved, the reaction is stopped.

-

Separation: The acylated and unreacted enantiomers are separated by chromatography or extraction. The protecting groups are then removed to yield the enantiomerically enriched this compound.

2.2.2 Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. Various strategies have been developed, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. For example, a stereoselective synthetic route can involve the ring-opening of a bicyclic aziridine precursor with a nucleophile to introduce functionality at the 3-position in a stereocontrolled manner.[2]

Caption: Workflow for the enzymatic kinetic resolution of this compound intermediates.

Table 1: Comparison of Synthetic Approaches

| Method | Key Features | Advantages | Disadvantages |

| Classical Synthesis (e.g., Allan, Johnston & Twitchin, 1979) | Relies on stereoselective reduction of an oxime followed by resolution of the racemic mixture. | Robust and well-established. Provides access to all stereoisomers. | Resolution step can be inefficient (maximum 50% yield for each enantiomer). May require multiple steps. |

| Enzymatic Resolution | Utilizes stereospecific enzymes (e.g., lipases) to separate enantiomers. | High enantioselectivity. Mild reaction conditions. Environmentally friendly ("green chemistry"). | Limited to specific substrates compatible with the enzyme. Requires screening for optimal enzyme and conditions. |

| Asymmetric Synthesis | Directly synthesizes a single enantiomer using chiral catalysts or auxiliaries. | High enantiomeric excess. Potentially fewer steps than resolution-based methods. | Development of a suitable asymmetric route can be challenging and expensive. |

Part 3: Biological Significance and Stereoisomer-Specific Activity

The rigid cyclopentane ring of this compound restricts its conformational freedom, leading to stereoisomers with distinct pharmacological profiles. This is particularly evident in their interactions with receptors in the central nervous system.

Research has shown that derivatives of this compound can act as potent and selective agonists at metabotropic glutamate receptors (mGluRs). For instance, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) is a potent agonist at these receptors, while the (1R,3S) isomer is significantly less active.[7][8][9] This stereospecificity underscores the importance of accessing enantiomerically pure forms of these compounds for pharmacological studies and drug development.

Table 2: Properties of this compound Stereoisomers

| Stereoisomer | Configuration | Biological Activity (General) |

| cis-(1R,3S) | (-)-enantiomer | Component of the antibiotic amidinomycin.[2][3] |

| cis-(1S,3R) | (+)-enantiomer | Precursor to potent mGluR agonists.[7] |

| trans-(1R,3R) | (-)-enantiomer | Investigated for neurological applications. |

| trans-(1S,3S) | (+)-enantiomer | Studied for its effects on CNS receptors. |

Part 4: Applications in Modern Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in the design of novel pharmaceuticals, particularly for neurological disorders.[3]

A Scaffold for Neurological Drug Candidates

The ability of 3-ACPC derivatives to modulate neurotransmitter systems has led to their investigation for a range of neurological and psychiatric conditions. A notable example is CPP-115 , a derivative of (1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid.[10] CPP-115 is a potent inactivator of GABA aminotransferase (GABA-AT), an enzyme that breaks down the inhibitory neurotransmitter GABA. By inhibiting this enzyme, CPP-115 increases GABA levels in the brain, which can have therapeutic effects in conditions characterized by neuronal hyperexcitability. It is currently being investigated for the treatment of infantile spasms, Tourette syndrome, and cocaine addiction.[10]

Incorporation into Peptides and Peptidomimetics

The conformationally constrained nature of this compound makes it a valuable component in the design of peptides and peptidomimetics with defined secondary structures.[8] Incorporating this cyclic amino acid into a peptide backbone can induce specific folding patterns, such as helices, which can enhance biological activity, receptor selectivity, and metabolic stability.

Conclusion

From its serendipitous discovery as a component of a natural antibiotic to its current status as a valuable scaffold in modern drug discovery, this compound has had a rich and evolving history. The journey from classical synthetic methods yielding racemic mixtures to sophisticated enzymatic and asymmetric approaches providing enantiomerically pure compounds highlights the advancements in organic chemistry. For researchers and drug development professionals, the stereoisomers of this compound offer a powerful toolkit for designing conformationally constrained molecules with tailored biological activities, promising continued innovation in the quest for novel therapeutics.

References

-

Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]

-

Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III* All Four Stereoisomers of this compound and a Stereochemical Correlati. CSIRO Publishing. [Link]

-

Kaneda, M., Nakamura, S., & Iitaka, Y. (1980). Absolute structure of amidinomycin. The Journal of Antibiotics, 33(7), 778-780. [Link]

-

Irving, A. J., Schofield, J. G., Watkins, J. C., Sunter, D. C., & Collingridge, G. L. (1990). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European journal of pharmacology, 186(2-3), 363–365. [Link]

-